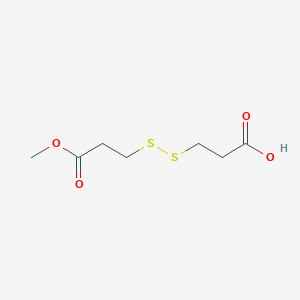
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid typically involves the reaction of 3-methoxy-3-oxopropanoic acid with a disulfide compound under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve high purity levels required for research applications .
化学反应分析
Types of Reactions
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a stabilizer in various formulations
作用机制
The mechanism of action of 3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid involves its ability to interact with biological molecules through its disulfide bond. This interaction can modulate the activity of enzymes and proteins by forming or breaking disulfide bonds, thereby affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
3-Methoxy-3-oxopropanoic acid: Shares the methoxy and oxo functional groups but lacks the disulfide bond.
3-(3-Methoxyphenyl)propanoic acid: Contains a methoxyphenyl group instead of the disulfanyl group.
3-Methoxy-2-nitrobenzoic acid: Contains a nitro group and a benzoic acid structure .
Uniqueness
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid is unique due to its disulfide bond, which imparts distinct reactivity and stability. This makes it particularly valuable for applications requiring redox-active compounds and for studying disulfide-related biochemical processes .
生物活性
3-((3-Methoxy-3-oxopropyl)disulfanyl)propanoic acid is a compound of interest in the field of biochemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₂O₄S₂, with a molecular weight of approximately 224.3 g/mol. The compound features a disulfanyl group linked to a propanoic acid moiety and a methoxy-oxopropyl substituent, which may confer specific biological properties.
Mode of Action : Compounds with similar structures have demonstrated interactions with various biological targets, influencing cellular processes such as signaling pathways and metabolic functions. The disulfanyl group may play a crucial role in redox reactions, potentially acting as an antioxidant or modulator of enzymatic activity .
Biochemical Pathways : Research indicates that related compounds are involved in significant biochemical pathways, including phenolic compound metabolism. The interaction with thiol-containing proteins suggests potential implications in oxidative stress responses and cellular signaling .
Biological Activities
- Antioxidant Properties : Initial studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress .
- Enzyme Interactions : The compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. This could lead to alterations in metabolic processes, enhancing or inhibiting specific pathways depending on the physiological context .
- Cellular Effects : In vitro studies indicate that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. For example, it may influence the expression of genes involved in inflammation and apoptosis .
Case Studies
- In Vitro Studies : Laboratory experiments have demonstrated that varying concentrations of the compound can lead to different biological outcomes. At lower doses, beneficial effects such as enhanced metabolic activity were observed, while higher doses could induce cytotoxicity .
- Animal Models : Research involving animal models has shown that the compound's pharmacokinetics include rapid metabolism and distribution across tissues, similar to other organosulfur compounds. This suggests potential for therapeutic applications but also necessitates caution regarding dosage and administration routes .
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Notable Features | Biological Activity |
|---|---|---|
| 3-(2-(3-Methoxy-3-oxopropyl)-5-oxopyrrolidin-2-yl)propanoic acid | Contains a pyrrolidine ring | Potential neuroactive properties |
| 2-Amino-4-(methoxycarbonyl)-4-(methylthio)-butanoic acid | Features a methylthio group | Involved in amino acid metabolism |
| 2,2'-Dithiobis(benzothiazole) | Known for antioxidant properties | Used in rubber processing |
The distinct combination of functional groups in this compound may confer unique reactivity and biological activity compared to these similar compounds .
属性
分子式 |
C7H12O4S2 |
|---|---|
分子量 |
224.3 g/mol |
IUPAC 名称 |
3-[(3-methoxy-3-oxopropyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C7H12O4S2/c1-11-7(10)3-5-13-12-4-2-6(8)9/h2-5H2,1H3,(H,8,9) |
InChI 键 |
GMJOKXSUZJDFOA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCSSCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















